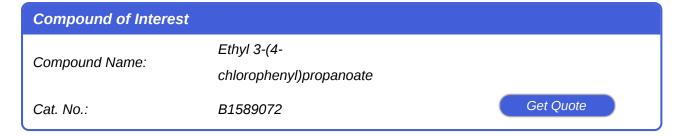


Ethyl 3-(4-chlorophenyl)propanoate chemical properties

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An In-depth Technical Guide on the Core Chemical Properties of **Ethyl 3-(4-chlorophenyl)propanoate**

Introduction

Ethyl 3-(4-chlorophenyl)propanoate is a chemical compound belonging to the class of esters. It is a derivative of propanoic acid and is characterized by the presence of a 4-chlorophenyl group attached to the C3 position of the propanoate backbone. This guide provides a comprehensive overview of its chemical and physical properties, spectral information, synthesis and purification protocols, and safety data, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl 3-(4-chlorophenyl)propanoate** are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.



Property	Value	Reference
IUPAC Name	ethyl 3-(4- chlorophenyl)propanoate	[1][2]
Synonyms	3-(4-Chloro-phenyl)-propionic acid ethyl ester, Ethyl p- chlorohydrocinnamate, Benzenepropanoic acid, 4- chloro-, ethyl ester	[1][3]
CAS Number	7116-36-1	[1][2][3]
Molecular Formula	C11H13ClO2	[1]
Molecular Weight	212.67 g/mol	[1]
Physical Form	Liquid	[2][3]
Boiling Point	158-159 °C at 15 mmHg	[3]
Storage Temperature	Room temperature, sealed in a dry environment	[2][4]
Purity	98%	[2][5]

Safety Information

It is essential to handle **Ethyl 3-(4-chlorophenyl)propanoate** with appropriate safety precautions. The compound is classified with the following hazards:

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[2][5]



Recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific actions for exposure (P301+P312, P302+P352, P305+P351+P338).[2][5]

Spectral Information

Spectroscopic data is fundamental for the structural confirmation of **Ethyl 3-(4-chlorophenyl)propanoate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for Ethyl 3-(4-chlorophenyl)propanoate is available in public databases such as PubChem.[1]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are also available for reference.[1] The IR spectrum for the parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, is available in the NIST Chemistry WebBook, which can be a useful comparison.[6]

Experimental Protocols Synthesis

A common method for the synthesis of **Ethyl 3-(4-chlorophenyl)propanoate** is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid.

Synthesis of 3-(4-Chlorophenyl)propanoic Acid Precursor: The precursor, 3-(4-chlorophenyl)propanoic acid, can be synthesized via the hydrogenation of benzyl 4-chloro cinnamate using a 5% Palladium on beta zeolite catalyst.[7] The reaction is typically carried out in ethyl acetate under a hydrogen atmosphere.[7]

Fischer Esterification:

- Reactants: 3-(4-chlorophenyl)propanoic acid is reacted with an excess of ethanol.
- Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used.
- Procedure: The reactants and catalyst are typically refluxed together. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).



Workup: After the reaction is complete, the mixture is cooled. The excess ethanol is often removed under reduced pressure. The resulting mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then evaporated to yield the crude Ethyl 3-(4-chlorophenyl)propanoate.



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Caption: General workflow for the synthesis of **Ethyl 3-(4-chlorophenyl)propanoate**.

Purification

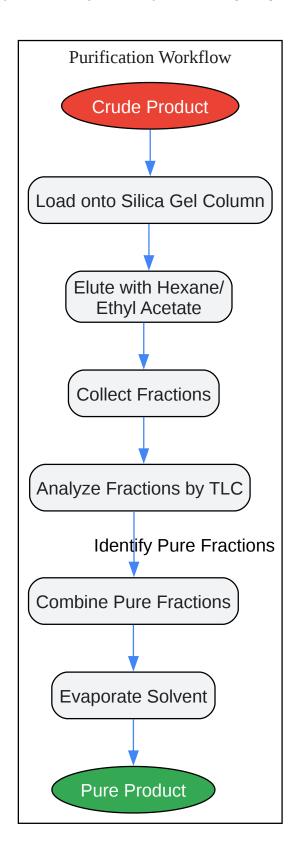
Impurities in the synthesis can include unreacted starting materials or side-products. The crude product is typically purified using chromatographic techniques.

Silica Gel Column Chromatography:

- Stationary Phase: Silica gel is used as the stationary phase.
- Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. A gradient elution, where the polarity of the solvent is gradually increased, can be effective.
- Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected.
- Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.



• Final Step: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified **Ethyl 3-(4-chlorophenyl)propanoate**.





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Caption: Workflow for purification via silica gel column chromatography.

Biological Activity and Applications in Drug Development

While specific experimental data on the biological activity of **Ethyl 3-(4-chlorophenyl)propanoate** is limited in public literature, its structural analogs have been investigated for various therapeutic applications.[8]

- Histone Deacetylase (HDAC) Inhibition: Derivatives of 3-phenylpropanoic acid have been explored as potential HDAC inhibitors.[8] For example, certain methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown inhibitory activity against colon cancer cells, which may be linked to HDAC inhibition.[8][9]
- Anti-inflammatory Activity: The 3-phenylpropanoic acid scaffold is present in molecules that have demonstrated anti-inflammatory properties.[8]
- Potential for Covalent Modification: The presence of a chloro-substituent on the phenyl ring could influence its metabolic profile and potential for bioactivation, a consideration in drug development. For the related compound Ethyl 3-[4-(chloromethyl)phenyl]propanoate, the reactive chloromethyl group is hypothesized to form covalent bonds with biological targets.[8]
 [10]

The core structure of **Ethyl 3-(4-chlorophenyl)propanoate** makes it an interesting candidate for further investigation and as a scaffold in the design of novel therapeutic agents.

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